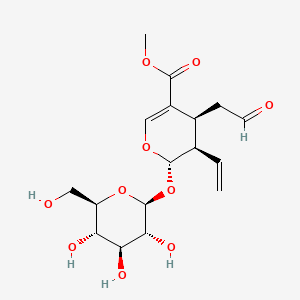

Methyl 2-(hexopyranosyloxy)-4-(2-oxoethyl)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate

描述

Significance of Secologanin as a Pivotal Intermediate in Plant Secondary Metabolite Biosynthesis

Secologanin is a pivotal terpenoid intermediate and a secoiridoid glucoside, representing a central branching point in plant metabolism. nih.govmedchemexpress.com It acts as a key building block for the biosynthesis of thousands of monoterpene indole (B1671886) alkaloids (MIAs) and numerous quinoline (B57606) alkaloids. researchgate.net As a monoterpenoid, also referred to as an iridoid or secoiridoid, secologanin marks the end point of a significant metabolic branch. universiteitleiden.nl Its importance is underscored by its role as a precursor to approximately 2500 indole, isoquinoline, and related alkaloids, as well as over 650 iridoids. researchgate.net

The biosynthesis of secologanin initiates from geranyl pyrophosphate (GPP), a compound derived from the mevalonate (B85504) pathway. wikipedia.org While the mevalonate pathway contributes, recent studies indicate that the triose phosphate (B84403)/pyruvate pathway serves as the primary route for secologanin biosynthesis. researchgate.net The complete biosynthetic pathway leading to secologanin has been extensively characterized. wikipedia.org

Contextualization of Secologanin as a Precursor to Monoterpenoid Indole Alkaloids (MIAs) and Other Biologically Active Compounds

Secologanin holds a universal precursor status for the diverse class of monoterpenoid indole alkaloids (MIAs). uni-muenchen.de A crucial step in MIA biosynthesis involves the condensation of secologanin with tryptamine (B22526) through a Pictet-Spengler reaction, yielding strictosidine (B192452). uni-muenchen.deresearchgate.netfrontiersin.orgresearchgate.netwikipedia.orgnih.gov This product, strictosidine, is recognized as the central precursor for nearly all MIAs. researchgate.netfrontiersin.org

The downstream pathways from strictosidine lead to a remarkable variety of MIAs, many of which possess significant pharmacological properties. Notable examples include the anticancer agents vincristine (B1662923) and vinblastine, and the antihypertensive drugs reserpine (B192253) and ajmalicine (B1678821). nih.govmedchemexpress.comresearchgate.netresearchgate.netbohrium.comontosight.aiwikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.gov Other biologically active compounds derived from secologanin via strictosidine include camptothecin (B557342), quinine, strychnine, gelsemine, serpentine, and mitragynine. wikipedia.orgwikipedia.orgnih.govmdpi.com The medicinal importance of these compounds, particularly those found in plants like Catharanthus roseus (Madagascar periwinkle), highlights the significance of understanding secologanin's metabolic role. bohrium.comontosight.aiontosight.ai

Historical Development and Current Frontiers in Secologanin-Centric Research

The foundational understanding of secologanin's central role in the biosynthesis of a multitude of monoterpenoid indole alkaloids was established through the pioneering research of scientists such as Battersby and Arigoni. uni-muenchen.de Historically, detailed elucidation of the secologanin pathway faced challenges due to limited knowledge of intermediate compounds and the availability of substrates for enzyme assays. universiteitleiden.nl

However, recent advancements in analytical and molecular biology techniques have significantly propelled secologanin-centric research. The entire secologanin biosynthetic pathway has now been characterized. wikipedia.orguniversiteitleiden.nl Key enzymes involved in this pathway include geraniol (B1671447) 10-hydroxylase (G10H), iridoid synthase (IS), 7-deoxyloganetic acid glucosyltransferase (7-DLGT), 7-deoxyloganic acid hydroxylase (7-DLH), loganic acid O-methyltransferase (LAMT), and secologanin synthase (SLS). medchemexpress.comresearchgate.netwikipedia.orgontosight.aiuniversiteitleiden.nlabmole.com

Current frontiers in research are largely focused on leveraging this detailed understanding for biotechnological applications. Efforts are directed towards the sustainable production of valuable (seco)iridoids and alkaloids through metabolic engineering and synthetic biology approaches in alternative plant hosts or microorganisms. universiteitleiden.nlbohrium.comontosight.ainih.gov This involves the comprehensive elucidation of biosynthetic pathways using integrated transcriptomics, proteomics, and metabolomics data. universiteitleiden.nl Furthermore, researchers are employing strategies such as gene overexpression and silencing to determine the precise function of enzymes within the pathway and investigating the cellular and subcellular localization of MIA biosynthesis to optimize production. researchgate.netnih.govuniversiteitleiden.nl

属性

CAS 编号 |

19351-63-4 |

|---|---|

分子式 |

C17H24O10 |

分子量 |

388.4 g/mol |

IUPAC 名称 |

methyl 3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C17H24O10/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3 |

InChI 键 |

CSKKDSFETGLMSB-UHFFFAOYSA-N |

手性 SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

规范 SMILES |

COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CBM 301940 CBM-301940 CBM301940 tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate |

产品来源 |

United States |

Secologanin Biosynthesis: Enzymatic Pathways, Subcellular Compartmentalization, and Intermediary Metabolism

Precursor Supply from Primary Metabolic Pathways

The monoterpene moiety of secologanin originates from isoprenoid precursors, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) hep.com.cnnih.govwikipedia.org. These fundamental five-carbon units are supplied through two major primary metabolic pathways: the mevalonate (B85504) pathway and the methylerythritol phosphate (B84403) pathway wikipedia.org.

Mevalonate Pathway (MVP) Contributions to Isoprenoid Precursors

The mevalonate pathway (MVP), also known as the classical HMG-CoA reductase pathway, is one of the routes for the biosynthesis of isoprenoid precursors wikipedia.org. In this pathway, IPP (PubChem CID: 1195) is formed from acetyl-CoA wikipedia.org. While historically considered a primary source, recent research has shed light on alternative or dominant pathways for secologanin precursors in certain plant systems nih.gov.

Methylerythritol Phosphate (MEP) Pathway Contributions to Isoprenoid Precursors

The methylerythritol phosphate (MEP) pathway (non-mevalonate pathway) is another significant route for the biosynthesis of IPP and DMAPP (PubChem CID: 31255) nih.govwikipedia.org. This pathway is active in many bacteria, apicomplexan protozoa, and the plastids of higher plants wikipedia.org. In Catharanthus roseus, the MEP pathway operates preferentially in biochemically specialized internal phloem-associated parenchyma (IPAP) cells, providing geraniol (B1671447) (PubChem CID: 637566), an early precursor for secologanin synthesis researchgate.netoup.com. Key intermediates in this pathway include 2-C-methyl-D-erythritol 4-phosphate (MEP, PubChem CID: 443198) wikipedia.org.

Investigation of Triose Phosphate/Pyruvate Pathway as an Alternative Biosynthetic Route for Secologanin

Intriguingly, investigations into the biosynthesis of secologanin in Catharanthus roseus cell cultures using 13C NMR spectroscopy revealed that the novel triose phosphate/pyruvate pathway, rather than the mevalonate pathway, was the major route for secologanin biosynthesis nih.gov. This finding suggests a more complex interplay of primary metabolic pathways contributing to secologanin synthesis than previously assumed nih.gov.

The Iridoid Biosynthesis Pathway Leading to Secologanin

Secologanin is synthesized through a series of enzymatic steps known as the iridoid pathway, also referred to as the secoiridoid pathway hep.com.cnwikipedia.org. In Catharanthus roseus, this pathway, from GPP to secologanin, has been extensively elucidated, with most of the involved enzymes characterized hep.com.cnhep.com.cnnih.gov.

Initial Steps: Geranyl Pyrophosphate (GPP) Formation and Conversion to Geraniol

The biosynthesis of the monoterpene skeleton begins with the condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by geranyl diphosphate synthase (GPPS), to form geranyl pyrophosphate (GPP, PubChem CID: 64478) hep.com.cnhep.com.cn. GPP is the universal precursor for monoterpenes frontiersin.org.

The first committed step in the secoiridoid pathway involves the conversion of GPP to geraniol hep.com.cnmdpi.comhep.com.cn. This reaction is catalyzed by the enzyme geraniol synthase (GES) frontiersin.orghep.com.cnmdpi.com. Overexpression of bifunctional geranyl(geranyl) diphosphate synthase [G(G)PPS] and co-expression with GES have been shown to significantly enhance the accumulation of secologanin in transgenic Catharanthus roseus plants, indicating the importance of these early precursors frontiersin.orgnih.gov.

Hydroxylation and Oxidation of Geraniol (e.g., Geraniol-10-Hydroxylase Activity)

Following the formation of geraniol, a series of hydroxylation and oxidation reactions occur. A key step is the hydroxylation of geraniol to form 10-hydroxygeraniol, catalyzed by geraniol 10-hydroxylase (G10H, CYP76B6) hep.com.cnhep.com.cn. G10H is a cytochrome P450 monooxygenase and is considered to play a crucial regulatory role in the biosynthesis of terpenoid indole (B1671886) alkaloids hep.com.cnmdpi.comhep.com.cn. Cytochrome P450 reductase (CPR) is essential for the electron transfer to G10H hep.com.cn.

Further enzymatic steps involve the oxidation of 10-hydroxygeraniol by enzymes such as 10-hydroxygeraniol oxidoreductase (10-HGO) hep.com.cnmdpi.com. This leads to the formation of a dialdehyde (B1249045) intermediate, which is then converted into the iridoid skeleton (e.g., nepetalactol or iridodial) by iridoid synthase (ISY) researchgate.netresearchgate.net. The pathway continues through several more steps, including glycosylation and methylation nih.gov. For instance, 7-deoxyloganetic acid glucosyltransferase (DLGT) catalyzes the production of 7-deoxyloganic acids hep.com.cn. Subsequently, 7-deoxyloganic acid is hydroxylated to loganic acid by 7-deoxyloganic acid 7-hydroxylase (DL7H, CYP72A224) hep.com.cn. Loganic acid is then converted to loganin (B1675030) by loganic acid O-methyltransferase (LAMT) hep.com.cn.

The final step in the biosynthesis of secologanin involves the oxidative cleavage of loganin (PubChem CID: 9208) genome.jp. This reaction is catalyzed by secologanin synthase (SLS, CYP72A1), which is another cytochrome P450 enzyme hep.com.cnwikipedia.orgnih.govlipidmaps.orguniprot.org. SLS catalyzes the ring-opening reaction of loganin to yield secologanin wikipedia.orgnih.govgenome.jplipidmaps.org.

The biosynthesis of secologanin is spatially organized within plant cells. The initial steps, including the MEP pathway and the activity of G10H, occur in the internal phloem-associated parenchyma (IPAP) cells researchgate.netnih.govoup.comresearchgate.net. Subsequent steps, such as the conversion of loganic acid to secologanin by LAMT and SLS, are preferentially expressed in the leaf epidermis researchgate.netnih.govresearchgate.net. This suggests that an unknown intermediate is transported from IPAP cells to the leaf epidermis for the final stages of secologanin elaboration researchgate.net.

Table 1: Key Enzymes and Reactions in Secologanin Biosynthesis

| Enzyme Name | Abbreviation | Reaction | Pathway Involved |

| Geranyl Diphosphate Synthase | GPPS | Condensation of IPP and DMAPP to GPP | Isoprenoid Biosynthesis (MVP/MEP) |

| Geraniol Synthase | GES | Conversion of GPP to Geraniol | Iridoid Biosynthesis (Early Step) |

| Geraniol 10-Hydroxylase | G10H | Hydroxylation of Geraniol to 10-hydroxygeraniol | Iridoid Biosynthesis (Committed Step) |

| 10-Hydroxygeraniol Oxidoreductase | 10-HGO | Oxidation of 10-hydroxygeraniol (further steps) | Iridoid Biosynthesis |

| Iridoid Synthase | ISY | Conversion of a dialdehyde intermediate to the iridoid skeleton (e.g., nepetalactol or iridodial) | Iridoid Biosynthesis |

| 7-Deoxyloganetic Acid Glucosyltransferase | DLGT | Glucosylation in the pathway to loganic acid | Iridoid Biosynthesis |

| 7-Deoxyloganic Acid 7-Hydroxylase | DL7H | Hydroxylation of 7-deoxyloganic acid to loganic acid | Iridoid Biosynthesis |

| Loganic Acid O-Methyltransferase | LAMT | Methylation of Loganic Acid to Loganin | Iridoid Biosynthesis |

| Secologanin Synthase | SLS | Oxidative cleavage of Loganin to Secologanin | Iridoid Biosynthesis (Final Step) |

Cyclization by Iridoid Synthase and Subsequent Transformations

The initial steps of secologanin biosynthesis begin with geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids. wikipedia.orgnih.gov GPP is converted to geraniol, which is then oxidized to 10-oxogeraniol and subsequently to 10-oxogeranial. nih.gov

Iridoid synthase (IS) plays a pivotal role in forming the core iridoid heterocyclic ring structure. nih.gov This enzyme, an unusual terpene cyclase, catalyzes a two-step mechanism. wikipedia.orgnih.gov It first performs an NADPH-dependent reduction of 8-oxogeranial (also referred to as 10-oxogeranial) and then a subsequent cyclization step. nih.govwikipedia.orgenzyme-database.org The product of this cyclization is cis-trans-nepetalactol. nih.gov

Following the formation of cis-trans-nepetalactol, further transformations occur. A cytochrome P450 enzyme, CYP76A26, also known as iridoid oxidase (IO), catalyzes a three-step oxidation of cis-trans-nepetalactol to yield 7-deoxyloganetic acid. nih.gov

Glucosylation Reactions (e.g., 7-Deoxyloganetic Acid Glucosyltransferase Activity and Isoforms)

Glucosylation is a critical step in the iridoid pathway, typically involving the attachment of a glucose molecule to the iridoid scaffold. wikipedia.orgnih.gov The enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) is responsible for this modification, converting 7-deoxyloganetic acid into 7-deoxyloganic acid. researchgate.netnih.govwikipedia.orgwikipedia.org This reaction involves a substrate-specific UDP-glucose glycosyltransferase (UGT). nih.gov

Hydroxylation Steps within the Iridoid Pathway (e.g., 7-Deoxyloganic Acid 7-Hydroxylase Activity)

A significant hydroxylation step in the pathway is catalyzed by 7-deoxyloganic acid 7-hydroxylase (7-DLH), also known as CYP72A224. nih.govhep.com.cn This enzyme converts 7-deoxyloganic acid into loganic acid by hydroxylating the C-7 position. researchgate.netnih.govnih.govwikipedia.orguniprot.org Research, including virus-induced gene silencing experiments, has demonstrated that silencing CrDL7H (from Catharanthus roseus) significantly reduces secologanin levels while increasing 7-deoxyloganic acid, confirming its role as the third-to-last step in secologanin biosynthesis. nih.gov

Methylation Catalyzed by Loganic Acid Methyltransferase (LAMT)

Loganic acid is subsequently methylated to loganin by S-adenosyl-L-methionine:loganic acid methyltransferase (LAMT). researchgate.netnih.govhep.com.cnwikipedia.org LAMT is a well-characterized enzyme belonging to the SABATH family of methyltransferases. nih.gov This methylation is a one-step process where a methyl group is transferred from S-adenosylmethionine (SAM) to an oxygen atom of the carboxyl group of loganic acid, forming loganin and S-adenosylhomocysteine (SAH). nih.gov LAMT from Catharanthus roseus shows a preference for loganic acid over 7-deoxyloganic acid. researchgate.net In Catharanthus roseus, LAMT is preferentially expressed in the leaf epidermis. researchgate.netoup.com

Oxidative Cleavage of Loganin to Secologanin by Secologanin Synthase (SLS)

The final step in the formation of secologanin involves the oxidative cleavage of loganin, a reaction catalyzed by secologanin synthase (SLS). researchgate.netwikipedia.orgnih.govhep.com.cnresearchgate.net This ring-opening reaction is crucial for generating the secoiridoid structure of secologanin. researchgate.netresearchgate.net

Characterization of Secologanin Synthase as a Cytochrome P450 Enzyme (CYP72A1)

Identification and Functional Characterization of SLS Isoforms (e.g., SLS1, SLS2)

In Catharanthus roseus, multiple isoforms of secologanin synthase have been identified and characterized. nih.gov For instance, SLS2 has been identified, sharing 97% nucleotide sequence identity with the previously characterized SLS1. nih.gov Both SLS1 and SLS2 are capable of catalyzing the oxidative ring cleavage of loganin to produce secologanin. nih.gov Interestingly, research suggests that these isoforms can also further oxidize secologanin into secoxyloganin (B110862). nih.gov SLS1 and SLS2 are anchored to the endoplasmic reticulum, releasing their product into the cytosol. nih.gov SLS2 has been noted to have a different expression profile, being the major isoform in aerial organs, which are the primary sites of monoterpene indole alkaloid accumulation. nih.gov

Enzymology and Structural Biology of Secologanin Interacting Enzymes

Detailed Mechanistic Investigations of Secologanin Synthase (SLS)

Secologanin synthase (SLS) is a crucial enzyme in the biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), catalyzing the oxidative cleavage of the cyclopentane (B165970) ring of loganin (B1675030) to form secologanin researchgate.netmdpi.com. This step is often considered a rate-limiting step in the MIA biosynthetic pathway mdpi.compugetsound.edu. SLS is a cytochrome P450 monooxygenase (CYP72A1) researchgate.netd-nb.infouniprot.orgbiorxiv.org.

SLS, as a cytochrome P450 monooxygenase, requires NADPH and molecular oxygen for its catalytic activity researchgate.netpugetsound.edud-nb.info. The reaction is sensitive to carbon monoxide and other cytochrome P450 inhibitors, further confirming its identity as a P450 enzyme researchgate.net.

SLS exhibits high substrate specificity, primarily accepting loganin for the oxidative cleavage reaction researchgate.netbiorxiv.org. While SLS specifically oxidizes loganin to secologanin in MIA-producing species, some secologanic acid synthases (SLASs), which are also CYP72A enzymes, have been found to maintain broader activities, producing secologanin from loganin or secologanic acid from loganic acid biorxiv.orgnih.gov. Studies have shown that mutations in substrate recognition sequence 1 (SRS1), particularly at histidine residues (His131Phe and His132Asp), can switch the selectivity of these enzymes towards either secologanin or secologanic acid production nih.gov.

The proposed mechanism for the SLS-catalyzed oxidative cleavage of loganin involves a radical-mediated hydroxylation, followed by a dehydration step to yield secologanin researchgate.netmdpi.comuni-konstanz.de. This process leads to the opening of the five-membered ring of loganin researchgate.netmdpi.comuni-konstanz.de. SLS has also been shown to further oxidize secologanin into secoxyloganin (B110862), suggesting a multi-oxidation capability similar to other P450s in secoiridoid biosynthesis uniprot.orgnih.govresearchgate.net.

Substrate Specificity Analysis for SLS Activity

Structural and Functional Analysis of Strictosidine (B192452) Synthase (STR)

Strictosidine synthase (STR) is an indispensable enzyme that catalyzes the stereospecific Pictet-Spengler condensation between tryptamine (B22526) and secologanin, yielding (S)-strictosidine ucl.ac.ukacs.orgacs.orgcjnmcpu.comsmith.edu. (S)-Strictosidine serves as the universal precursor for a vast array of monoterpenoid indole alkaloids (MIAs) uni-konstanz.deucl.ac.ukacs.orgcjnmcpu.comcore.ac.uk. STR is unusual as it is the first example of a β-propeller protein found in the plant kingdom ucl.ac.uk. Its molecular weight is typically around 30-39 kDa ucl.ac.ukcore.ac.ukajol.info.

STR facilitates the formation of a tetrahydro-β-carboline scaffold through a Pictet-Spengler type reaction ucl.ac.ukacs.orgsmith.educore.ac.uk. The enzyme demonstrates full stereocontrol, exclusively producing (S)-strictosidine and no trace of its epimer, vincoside acs.orgcore.ac.uk. The active site of STR is exquisitely tuned to orient the iminium intermediate for productive cyclization smith.eduresearchgate.net. Key active site residues identified include E309, Y151, and H307 ucl.ac.uknih.gov. Tryptamine is positioned at the bottom of the active site, forming a hydrogen bond with Glu309, while secologanin binds in the same pocket with its ester group facing towards the bottom and its aldehyde group proximal to the tryptamine's amine group cjnmcpu.com. The hydrophilic glucose unit of secologanin is located outside the pocket cjnmcpu.com. While STR has a relatively broad scope for amine and aldehyde substrates, leading to its potential as a biocatalyst acs.org, the binding of non-natural, short-chain aliphatic aldehydes can lead to an unexpected switch in stereopreference, resulting in (R)-configured products due to an inverted binding mode compared to secologanin ucl.ac.ukacs.org.

Kinetic isotope effects (KIE) and pH dependence studies have provided significant insights into the mechanism of STR. The rate-controlling step in the STR-catalyzed reaction, as identified by a primary KIE, is the rearomatization of a positively charged intermediate ucl.ac.uksmith.eduresearchgate.netnih.gov. This suggests that the enzyme does not significantly alter the fundamental mechanism compared to the non-enzymatic Pictet-Spengler reaction, where rearomatization is also rate-controlling smith.eduresearchgate.net.

pH dependence studies indicate a sequence of acid-base catalysis steps ucl.ac.ukresearchgate.netnih.gov. Loss of activity is observed at both acidic and basic pH values, with pKa values for two ionizable species at 4.70 and 8.28 nih.gov. The reaction exhibits a broad pH optimum typically between pH 5.0 and 7.5, with an optimal range often cited between pH 6.0 and 7.0 acs.orgcore.ac.uk. An acid-catalyzed step, likely the protonation of a carbinolamine intermediate, is also significantly rate-controlling and is proposed to be efficiently catalyzed by the enzyme researchgate.netnih.gov. The active-site glutamate (B1630785) residue (Glu309) and the protonated tryptamine substrate are believed to mediate this acid-base chemistry acs.orgnih.gov.

Genetic and Molecular Regulation of Secologanin Metabolism

Gene Silencing and Overexpression Studies to Elucidate Gene Function

Functional genomics approaches, such as gene silencing and overexpression, are instrumental in dissecting the roles of specific genes within complex metabolic pathways like that of secologanin. These methods allow researchers to observe the phenotypic and metabolic consequences of altering gene expression.

Virus-induced gene silencing (VIGS) is a powerful reverse genetics tool, particularly useful for non-model plant species where stable genetic transformation can be challenging. VIGS has been extensively employed to characterize genes encoding biosynthetic enzymes, transporters, and regulatory elements involved in monoterpenoid indole (B1671886) alkaloid (MIA) biosynthesis, which relies on secologanin as a precursor. nih.govnih.gov

In Catharanthus roseus (Madagascar periwinkle), a prominent producer of MIAs, VIGS has been successfully applied to identify genes involved in secologanin metabolism and its transport. For instance, silencing the expression of CrMATE1, a multidrug and toxic compound extrusion (MATE) protein localized to the vacuolar membrane, led to the accumulation of a secologanin derivative. This finding implicated CrMATE1 in the transport of secologanin into the vacuole, highlighting the importance of spatial organization in preventing secologanin derivatization and maintaining flux into the MIA pathway. uea.ac.ukspringernature.com The disruption of CrMATE1 function resulted in a bottleneck affecting downstream MIAs, with secologanin accumulating in the cytosol and being reduced to secologanol. springernature.com

VIGS has also been used to investigate the roles of transcription factors. For example, studies in C. roseus have shown that the expression of genes like tryptophan decarboxylase (TDC) and strictosidine (B192452) synthase (STR), both crucial for MIA biosynthesis from secologanin and tryptamine (B22526), can be modulated by transcription factors such as CrMYC2 and CrGBF1/2, and their expression levels have been analyzed using techniques like qRT-PCR in VIGS experiments. nih.govfrontiersin.org

Overexpression studies involve increasing the expression of specific genes within their native plant systems to investigate their impact on metabolite accumulation. This approach can help identify rate-limiting steps and enhance the production of desired compounds.

In Nothapodytes nimmoniana, a plant known for producing the anti-cancer compound camptothecin (B557342) (which also utilizes secologanin in its biosynthesis), transient overexpression of NnCYP72A1 (secologanin synthase) resulted in a significant increase in both NnCYP72A1 transcript levels and the accumulation of secologanin and camptothecin. Specifically, NnCYP72A1 transcript levels increased by 4.21- and 2.73-fold on days 3 and 6, respectively, while secologanin accumulation increased by approximately 1.13-1.43-fold and camptothecin by 2.02-2.86-fold in transformed tissues. nih.govresearchgate.net This demonstrates that enhancing the activity of secologanin synthase can directly boost the precursor pool and subsequent downstream alkaloid production.

Overexpression of upstream rate-limiting enzymes, such as geraniol (B1671447) synthase, secologanin synthase, or geranyl(geranyl) diphosphate (B83284) synthase, has been shown to increase the precursor pool, leading to a significant increase in monomeric indole alkaloids. nih.gov For example, in C. roseus, overexpression of STR (strictosidine synthase) and TDC (tryptophan decarboxylase) genes has been correlated with higher TIA biosynthesis. frontiersin.org

Table 1: Impact of Gene Overexpression on Secologanin and Alkaloid Accumulation

| Gene Overexpressed | Plant Species | Metabolite(s) Affected | Fold Increase (Transcript) | Fold Increase (Metabolite) | Reference |

| NnCYP72A1 (Secologanin Synthase) | Nothapodytes nimmoniana | Secologanin, Camptothecin | 4.21 (Day 3), 2.73 (Day 6) | 1.13-1.43 (Secologanin), 2.02-2.86 (Camptothecin) | nih.govresearchgate.net |

| STR, TDC | Catharanthus roseus | TIAs (general) | Not specified | Higher TIA biosynthesis | frontiersin.org |

Virus-Induced Gene Silencing (VIGS) for Pathway Dissection

Comparative Genomics and Evolutionary Genetics of Secologanin Pathway Genes

Comparative genomics and evolutionary genetics provide insights into the origins, diversification, and functional specialization of genes involved in secologanin biosynthesis across different plant lineages.

Gene duplication is a fundamental mechanism driving evolutionary innovation, providing raw material for the birth of novel metabolic pathways. nih.gov After duplication, gene copies can undergo sub-functionalization (dividing ancestral functions) or neo-functionalization (gaining new functions). If descendent enzymes share the same substrate, a new branch point in the pathway can emerge. nih.gov

In the context of secologanin and MIA biosynthesis, extensive gene duplication events have been identified. For instance, genome-wide analyses in Catharanthus roseus have revealed clusters of MIA biosynthetic genes on its chromosomes and extensive gene duplication of these pathway genes. nih.gov Similarly, comparative genomic analysis of Neolamarckia cadamba with Coffea canephora indicated a recent whole-genome duplication (WGD) event in N. cadamba after its divergence from Co. canephora, which contributed to the evolution of the MIA biosynthetic pathway in N. cadamba. nih.gov

Duplication events involving cytochrome P450 (CYP) genes, such as CYP72A728-CYP72A610 and CYP72A729-CYP72A565 in certain plants, are suggested to have originated from whole-genome duplication events, influencing the evolution of MIA biosynthesis. researchgate.net These duplications allow for the diversification of enzymatic activities, leading to the production of a wider range of specialized metabolites.

Phylogenetic analysis of enzyme families involved in secologanin metabolism, such as strictosidine synthase (STR) and strictosidine synthase-like (SSL) genes, sheds light on their evolutionary relationships and functional divergence. Strictosidine synthase (STR, EC 4.3.3.2) catalyzes the condensation of tryptamine and secologanin to form strictosidine, a common precursor for all MIAs. publish.csiro.auplos.org

Phylogenetic analyses of STR proteins from various alkaloid-producing plants often show them clustering together, implying conserved roles in MIA biosynthesis. researchgate.net For example, StrMs1 from Mitragyna speciosa showed high homology with other STRs from TIA-producing plants, and phylogenetic analysis suggested it is a highly evolved protein among other STRs, while retaining conserved alpha helices and beta propeller structures. ajol.info

In Arabidopsis thaliana, which does not produce MIAs, the genome contains 15 genes similar to the C. roseus STR gene, known as strictosidine synthase-like (SSL) genes. Phylogenetic analysis of these SSL proteins categorizes them into four distinct classes (A, B, C, D). publish.csiro.au Notably, some SSLs, like AtSSL4-7, exist as tandem duplications and may have diverged from ancestral enzymatic functions, potentially serving regulatory roles or modifying secologanin into unknown compounds, such as a dimer of secologanic acid. publish.csiro.aufrontiersin.org These SSL genes have also been implicated in plant defense and secondary metabolite pathways, with some showing upregulation in response to stress treatments like salt, UV light, and salicylic (B10762653) acid. publish.csiro.aumdpi.com

A phylogenetic analysis of OsLAP3, a strictosidine synthase in rice, revealed its placement within a distinct evolutionary branch of the Poaceae family, closely related to the strictosidine synthase gene in Brachypodium distachyon. frontiersin.org While strictosidine synthase domain-containing proteins are known for their roles in secondary metabolite biosynthesis, their functions in reproductive development, as seen with OsLAP3, are also being explored, suggesting functional diversification beyond alkaloid production. frontiersin.org

Table 2: Phylogenetic Classification and Functional Insights of Strictosidine Synthase-Like (SSL) Genes in Arabidopsis thaliana

| SSL Class | Number of Genes | Evolutionary Relationship | Proposed Function | Reference |

| A | 4 (AtSSL4-7) | Tandem duplication, orthologues in monocots, dicots, algae, cyanobacteria, insects | Modify secologanin, role in plant protection, induced by stress (salt, UV, salicylic acid) | publish.csiro.au |

| B, C, D | Remaining 11 | Distinct clades | Diverse, some potentially regulatory or involved in other metabolic pathways | publish.csiro.au |

Metabolic Engineering and Biotechnological Production of Secologanin

Strategies for Enhanced Secologanin Accumulation in Native Plant Systems

Enhancing secologanin accumulation in native plant systems, particularly in Catharanthus roseus (Madagascar periwinkle), involves targeted genetic modifications to optimize the plant's inherent biosynthetic machinery frontiersin.org.

Overexpression of enzymes identified as rate-limiting steps in the secologanin biosynthetic pathway can significantly increase its production. For instance, the biosynthesis of secologanin begins with geraniol (B1671447), formed by geraniol synthase (GES) nih.govcimap.res.innih.gov. Studies have shown that geraniol availability can be a limiting factor for MIA biosynthesis in C. roseus frontiersin.orgcimap.res.innih.gov.

Geranyl(geranyl) Diphosphate (B83284) Synthase (G(G)PPS) and Geraniol Synthase (GES): Transient and stable overexpression of bifunctional G(G)PPS and co-expression of G(G)PPS and GES in transgenic C. roseus significantly enhanced secologanin accumulation. Transient overexpression of G(G)PPS alone resulted in approximately a 2.8-fold increase in secologanin levels in infiltrated leaves, while co-expression of G(G)PPS and GES led to a 2.2-fold increase compared to controls frontiersin.org. This demonstrates that increasing the flux towards early precursors of the terpene moiety can boost secologanin production frontiersin.org.

Secologanin Synthase (SLS): Secologanin synthase (SLS, also known as cytochrome P450 CYP72A1) catalyzes the oxidative ring-opening of loganin (B1675030) to yield secologanin, a crucial step in the pathway medchemexpress.comcaymanchem.comfrontiersin.orgebi.ac.ukmdpi.com. SLS is considered a rate-limiting enzyme in the pathway mdpi.comethz.ch. Overexpression of SLS, along with other upstream rate-limiting enzymes like geraniol synthase, has been shown to increase the precursor pool and lead to a significant increase in monomeric indole (B1671886) alkaloids, which are downstream products of secologanin ethz.ch. C. roseus possesses at least two isoforms of SLS, SLS1 and SLS2, both capable of converting loganin to secologanin nih.gov. SLS2 is the major isoform expressed in aerial organs, which are the main sites of MIA accumulation nih.gov.

Geraniol 10-hydroxylase (G10H): G10H is another key enzyme in the secoiridoid pathway, catalyzing the hydroxylation of geraniol to 10-hydroxygeraniol plos.orgnih.gov. Overexpression of G10H in C. roseus has been reported to be a rate-limiting enzyme in terpenoid indole alkaloid biosynthesis nih.gov.

Transcription Factors: Overexpression of transcription factors, such as the jasmonate-regulated bHLH transcription factor (bHLH iridoid synthesis 1, BIS1) in C. roseus, has been shown to transactivate genes involved in the conversion of the terpenoid precursor GDP to iridoids like loganic acid and secologanin frontiersin.orgpnas.org. BIS1 overexpression led to a strong accumulation of loganic acid and secologanin, as well as downstream MIAs like strictosidine (B192452), ajmalicine (B1678821), serpentine, and tabersonine (B1681870), in C. roseus suspension cell cultures pnas.org.

Table 1: Impact of Enzyme Overexpression on Secologanin Accumulation in Catharanthus roseus

| Overexpressed Enzyme/Factor | Effect on Secologanin Accumulation | Reference |

| G(G)PPS | ~2.8-fold increase (transient) | frontiersin.org |

| G(G)PPS + GES | ~2.2-fold increase (transient) | frontiersin.org |

| SLS | Increased precursor pool | ethz.ch |

| G10H | Rate-limiting enzyme, increased MIA | nih.gov |

| BIS1 (Transcription Factor) | Strong accumulation | pnas.org |

Secologanin biosynthesis relies on precursors derived from primary metabolism, specifically the methylerythritol phosphate (B84403) (MEP) pathway, which produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) researchgate.netnih.govhep.com.cnresearchgate.netmdpi.com. Strategies to enhance the flux from these pathways include:

Overexpression of MEP Pathway Enzymes: Overexpression of enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), the first enzyme in the MEP pathway, has been shown to increase the accumulation of downstream terpenoids in Arabidopsis pnas.org. While specific data on direct secologanin increase in C. roseus through DXPS overexpression is less detailed in the provided snippets, the general principle applies to increasing precursor availability pnas.org.

Feeding Studies: Supplying exogenous precursors, such as geraniol, has been demonstrated to increase MIA content in C. roseus leaves, indicating that geraniol availability can limit the pathway flux towards secologanin cimap.res.innih.gov.

Diverting metabolic flux away from competing pathways and towards secologanin biosynthesis is another effective strategy.

Silencing of Tryptophan Decarboxylase (TDC): In C. roseus, tryptamine (B22526), derived from tryptophan by tryptophan decarboxylase (TDC), condenses with secologanin to form strictosidine ethz.chhep.com.cnpnas.org. Silencing of the TDC gene in C. roseus hairy root cultures led to a dramatic increase in secologanin levels, with representative silenced cultures showing approximately 0.15 g of secologanin per gram dry weight pnas.org. This suggests that by reducing the consumption of secologanin's condensation partner, secologanin itself accumulates pnas.org. The expression levels of secologanin biosynthetic genes, such as G10H and SLS, also appeared to be elevated in these silenced lines pnas.org.

Table 2: Impact of Genetic Perturbations on Secologanin Accumulation in Catharanthus roseus

| Genetic Perturbation | Effect on Secologanin Accumulation | Reference |

| Silencing of TDC | ~0.15 g/g dry weight increase | pnas.org |

Modulation of Precursor Flux from Primary Metabolism

Heterologous Biosynthesis of Secologanin and its Downstream Products in Microbial Hosts

Reconstructing complex plant biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli offers advantages such as faster growth, easier genetic manipulation, and controlled fermentation conditions, providing a sustainable alternative to plant extraction researchgate.netmdpi.comdntb.gov.uamdpi.com.

Saccharomyces cerevisiae is often favored for heterologous expression of plant biosynthetic genes, especially those involving microsomal cytochrome P450s (CYPs), which are common in plant secondary metabolism mdpi.com.

Pathway Reconstruction: The entire iridoid pathway leading to secologanin has been elucidated, enabling its reconstruction in yeast bohrium.commdpi.com. The first reported effort to express a monoterpene indole alkaloid (MIA) biosynthetic gene in S. cerevisiae involved heterologous strictosidine production by feeding secologanin and tryptamine to yeast expressing strictosidine synthase (STR) mdpi.comresearchgate.net.

De Novo Biosynthesis of Strictosidine: Following the elucidation of the complete iridoid pathway, the de novo biosynthesis of strictosidine (a direct product of secologanin and tryptamine) was achieved in S. cerevisiae, albeit with a low initial titer of 0.5 mg/L mdpi.comresearchgate.net. This demonstrated the feasibility of reconstructing the entire pathway in a eukaryotic microbial system.

Enzyme Expression: Secologanin synthase (SLS), a P450 enzyme, has been successfully expressed in Saccharomyces WAT11 strain, demonstrating its ability to convert loganin into secologanin in a heterologous system nih.gov.

Escherichia coli is another widely used microbial host due to its rapid growth and well-established genetic tools mdpi.com.

Expression of Key Enzymes: While E. coli has been successfully engineered to express individual plant enzymes involved in secologanin's downstream pathways, such as strictosidine synthase (STR) nih.gov, the complete de novo biosynthesis of secologanin itself in E. coli is more challenging due to the complexity of the pathway and the need for multiple plant-derived enzymes, including CYPs and reductases core.ac.uk. However, E. coli cell-free extracts have been used to produce loganin (a precursor to secologanin) by expressing recombinant loganic acid O-methyltransferase (LAMT) researchgate.net.

Challenges in Complete Pathway Reconstruction: Reconstructing the entire secologanin pathway in E. coli presents challenges related to the functional expression of plant-specific enzymes, particularly membrane-bound P450s, and the coordination of multiple enzymatic steps. While some studies have focused on downstream products (e.g., feeding secologanin to E. coli to produce other alkaloids), direct high-yield de novo secologanin production in E. coli remains an active area of research dntb.gov.ua.

Table 3: Heterologous Biosynthesis Efforts for Secologanin and its Downstream Products

| Host Organism | Key Achievement | Yield/Titer (if available) | Reference |

| Saccharomyces cerevisiae | De novo strictosidine biosynthesis (from secologanin + tryptamine) | 0.5 mg/L (strictosidine) | mdpi.comresearchgate.net |

| Saccharomyces cerevisiae | Functional expression of Secologanin Synthase (SLS) | Conversion of loganin | nih.gov |

| Escherichia coli | Expression of strictosidine synthase (STR) for downstream product formation | Enzymatically active | nih.gov |

| Escherichia coli | Production of loganin (secologanin precursor) using recombinant LAMT | Demonstrated | researchgate.net |

Addressing Challenges of Pathway Compartmentalization in Heterologous Systems

The biosynthesis of secologanin and subsequent MIAs in plants is characterized by intricate spatial and temporal compartmentalization, with different enzymatic steps occurring in distinct cell types and subcellular organelles. For instance, in Catharanthus roseus, the assembly of loganic acid, a precursor to secologanin, takes place in specialized internal-phloem-associated parenchyma (IPAP) cells. Subsequently, loganic acid is transported to the leaf epidermis, where it undergoes methylation, leading to secologanin formation. The condensation between secologanin and tryptamine, catalyzed by strictosidine synthase (STR), also occurs primarily in the leaf epidermis. nih.gov

This natural compartmentalization poses significant challenges when attempting to reconstitute the secologanin biosynthetic pathway in heterologous systems, such as yeast or Nicotiana benthamiana. The distribution of enzymes across multiple subcellular compartments, including the cytoplasm, plastid (for geraniol synthase), vacuole (for strictosidine synthase), nucleus (for strictosidine β-D-glucosidase), and endoplasmic reticulum (for cytochrome P450s), necessitates sophisticated engineering strategies to ensure efficient metabolic flux and product accumulation. nih.gov

To overcome these limitations, compartmentalization engineering strategies are being explored. These involve targeting biosynthetic pathways to specific subcellular organelles with unique microenvironments to circumvent metabolic crosstalk and minimize cytotoxicity. Peroxisomal compartmentalization, for example, has emerged as a promising strategy for reconstituting complex metabolic pathways. researchgate.net The identification and deployment of MIA and secoiridoid transporters in heterologous systems are crucial for guiding biosynthetic pathways and improving yields. For instance, CrMATE1, a multidrug and toxic compound extrusion (MATE) family transporter in Catharanthus roseus, has been characterized as a vacuolar importer of secologanin, a necessary step for the initial committed reactions of MIA biosynthesis. researchgate.net

In Vitro Production Systems: Plant Cell Suspension and Hairy Root Cultures

Plant cell suspension cultures and hairy root cultures represent viable in vitro biotechnological platforms for the sustainable production of secologanin and other plant secondary metabolites. These systems offer several advantages over traditional field cultivation, including production under controlled conditions, independence from environmental and seasonal variations, and the potential for scalability. pjoes.comnih.govmdpi.com

Despite their potential, these in vitro systems often face challenges such as low yields, slow growth rates, and genetic instability of high-producing cell lines. pjoes.com However, ongoing research aims to address these limitations through various manipulative strategies.

Optimization of Culture Conditions for Secologanin Yield

Optimizing culture conditions is a fundamental strategy to enhance the yield of secologanin in in vitro systems. This involves meticulous adjustment of various physical and chemical parameters to create an environment conducive to both cell growth and metabolite accumulation. Key parameters include:

Media Formulation: The composition of the nutrient medium, including carbon source, nitrogen source, and plant growth regulators, significantly impacts secologanin production. For example, the addition of precursors like loganin, tryptophan, and tryptamine has been shown to enhance secologanin and indole alkaloid accumulation in Catharanthus roseus suspension cultures. researchgate.netresearchgate.netscielo.br

Physical Factors: Environmental factors such as temperature, pH, light, dissolved oxygen levels, and agitation rate play crucial roles. Optimizing these parameters can improve microbial growth and product formation. scitechnol.comnih.gov

Table 1: Examples of Precursor Feeding Effects on Secologanin and Related Metabolites in C. roseus Cell Cultures

| Precursor Added | Effect on Secologanin/Related Metabolites | Reference |

| Loganin | Increased accumulation of secologanin, ajmalicine, and strictosidine | researchgate.netscielo.br |

| Tryptophan | Improved indole alkaloid production (though not consistently for TIAs in C. roseus wild type) | researchgate.netresearchgate.net |

| Tryptamine | Increased indole alkaloid production (though elicitation can decrease tryptamine levels) | researchgate.netresearchgate.net |

| Geraniol | Positive effect on accumulation of MIAs like tabersonine and ajmalicine, pushing flux towards secologanin | frontiersin.org |

Overexpression of genes involved in early steps of terpene moiety formation, such as bifunctional geranyl(geranyl) diphosphate synthase [G(G)PPS] and geraniol synthase (GES), has significantly enhanced secologanin accumulation, which in turn elevated the levels of monomeric MIAs. researchgate.netfrontiersin.org

Elicitation Strategies for Enhanced Biosynthesis

Elicitation is a widely employed strategy to stimulate the biosynthesis and accumulation of secondary metabolites in plant cell and organ cultures. Elicitors are compounds that induce stress responses in plant cells, thereby activating defense mechanisms that often lead to increased production of specialized metabolites. nih.govresearchgate.netmdpi.com Elicitors can be broadly categorized as:

Biotic Elicitors: Derived from biological sources, such as components of microbial cell walls (e.g., chitin, pectin, cellulase), fungal extracts, or yeast extracts.

Abiotic Elicitors: Non-biological compounds, including heavy metals, signaling molecules (e.g., methyl jasmonate, salicylic (B10762653) acid), and osmotic stress agents.

In Catharanthus roseus cell suspension cultures, elicitation has been shown to influence alkaloid production. For instance, while elicitation by cellulase (B1617823) and pectinase (B1165727) decreased cellular contents of secologanin and strictosidine, it increased tryptamine content. researchgate.net Conversely, the addition of secologanin, loganin, or loganic acid increased the accumulation of ajmalicine and strictosidine in non-elicited cells. researchgate.net The type and concentration of elicitor, age of culture, cell viability, cell line selected, and period of elicitor exposure are critical factors influencing the effectiveness of elicitation. mdpi.com

Advanced Bioprocess Development and Strain Optimization for Industrial Scale-Up

The transition from laboratory-scale in vitro production to industrial-scale manufacturing of secologanin necessitates advanced bioprocess development and rigorous strain optimization. The goal is to achieve efficient, cost-effective, and consistent production of high-quality biochemicals. scitechnol.com

Key strategies in advanced bioprocess development include:

Bioprocess Optimization: This involves improving process conditions and parameters to maximize productivity, yield, and product quality. scitechnol.com Strategies include:

Media Formulation: Optimizing culture media to provide optimal nutrient and growth conditions for cell cultures. scitechnol.com

Process Parameter Optimization: Fine-tuning parameters such as temperature, pH, dissolved oxygen, and agitation to enhance cell growth and product formation. scitechnol.comnih.gov

Strain Improvement: Enhancing the performance and productivity of the producing strain through techniques like genetic engineering and adaptive laboratory evolution. scitechnol.com This often involves metabolic engineering to redirect metabolic flux towards secologanin biosynthesis. Overexpression of key enzymes, such as G(G)PPS and GES, has been demonstrated to significantly enhance secologanin accumulation in C. roseus. researchgate.netfrontiersin.org

Bioreactor Technology: Utilizing various types of bioreactors (e.g., stirred tanks, bubble beds, rotary bioreactors, membrane bioreactors, and reactors for hairy root cultures) for large-scale production. mdpi.com Bioreactors enable controlled environments, facilitating continuous yield with uniform conditions. researchgate.net

Process Monitoring and Control: Implementing advanced analytical techniques and real-time monitoring to ensure consistent and reliable production. scitechnol.comuk-cpi.com

Scale-Up Considerations: Addressing challenges associated with scaling up, including process transferability, equipment selection, and process economics. scitechnol.com The Design-Build-Test-Learn (DBTL) framework is an effective approach for optimizing the entire strain engineering cycle for industrial-scale production. nih.gov

Table 2: Key Considerations for Industrial Scale-Up of Secologanin Production

| Aspect | Description |

| Bioprocess Optimization | Maximizing productivity and yield through media formulation, and fine-tuning of temperature, pH, dissolved oxygen, and agitation. scitechnol.com |

| Strain Improvement | Enhancing cellular performance and product formation via genetic engineering (e.g., overexpression of G(G)PPS, GES) and adaptive laboratory evolution. scitechnol.comfrontiersin.org |

| Bioreactor Design | Selection and optimization of bioreactor types (e.g., stirred tanks, hairy root reactors) for efficient large-scale cultivation and product accumulation. mdpi.com |

| Process Monitoring | Implementation of real-time analytical techniques and control systems to maintain optimal conditions and ensure product consistency. scitechnol.com |

| Economic Viability | Consideration of production costs, yields, and market demand to ensure commercial applicability. scitechnol.com |

By integrating these advanced bioprocess development and strain optimization strategies, the biotechnological production of secologanin can be moved closer to industrial viability, providing a sustainable source for this critical precursor and its valuable downstream MIAs.

Ecological and Evolutionary Biology of Secologanin and Iridoids

Adaptive Significance of Secologanin Accumulation in Plant-Environment Interactions

Secologanin, a crucial secoiridoid glucoside, plays a significant adaptive role in plant interactions with their environment, primarily by contributing to defense mechanisms against herbivores and pathogens, and potentially through allelopathic effects. Its accumulation is a testament to plants' evolutionary strategies for survival in challenging ecological niches.

Defense Against Herbivores: Secologanin is a key intermediate in the biosynthesis of various plant secondary metabolites, including monoterpenoid indole (B1671886) alkaloids (MIAs) and iridoids, many of which possess potent defensive properties ontosight.aibohrium.comresearchgate.net. These compounds often have a bitter taste, acting as deterrents to insect herbivory researchgate.netresearchgate.net. Iridoids, derived from monoterpenes, are known to inhibit enzymes involved in insect growth and development, such as those synthesizing prostaglandins (B1171923) and leukotrienes researchgate.net. They can also form covalent bonds with nucleophilic side chains of amino acids, proteins, and nucleic acids, leading to their denaturation and reducing the nutritional quality of plant tissues for insects researchgate.net.

The accumulation of secologanin, particularly in young and vulnerable tissues, suggests a protective function against organisms feeding on the plant core.ac.uk. For instance, in Lonicera species, total iridoid glycoside (IG) concentrations in fruits can be significantly higher than in leaves, with secologanin being a common compound oup.com. The upregulation of secologanin synthesis and other precursors of indole alkaloids, like ajmalicine (B1678821), vinblastine, and vincristine (B1662923), indicates an activated defense pathway in response to environmental cues ontosight.airesearchgate.net.

Plants employ both constitutive and induced defenses. While some defenses are always present, others are produced in reaction to damage or stress caused by herbivores mdpi.comwikipedia.org. The jasmonate (JA) pathway, a key signaling route in plant defense, is rapidly induced upon herbivory, leading to the accumulation of defense compounds mdpi.comnih.gov. Secologanin, as a precursor to many such deterrent and toxic compounds, is integral to these complex defense responses researchgate.netresearchgate.net.

Defense Against Pathogens: Beyond herbivory, iridoid glycosides, including those derived from secologanin, have demonstrated protective effects against pathogenic fungi and possess antimicrobial properties against plant-pathogenic bacteria and fungi researchgate.netoup.com. This suggests a broader role for secologanin-derived compounds in general plant defense mechanisms against microbial threats researchgate.net. For example, in Lonicera × bella fruits, secologanin is one of the most abundant iridoid glycosides, and these compounds have shown antifungal activity against fruit rot fungi like Alternaria tenuissima and Alternaria tubingensis oup.com.

Allelopathic Interactions: Secologanin's involvement in allelopathy, where plants release secondary compounds to influence the growth of neighboring plants, is also suggested dntb.gov.uagithub.ioacs.org. While the direct allelopathic effect of secologanin itself is less extensively documented compared to its role in herbivore and pathogen defense, its position as a precursor to a vast array of specialized metabolites implies its indirect contribution to such interactions researchgate.netgithub.ioresearchgate.net. For instance, the biosynthesis of indole alkaloid secologanin can be influenced by environmental stressors like heat, which upregulates genes involved in its production nih.gov. This highlights the plant's metabolic plasticity in response to environmental conditions, potentially influencing its competitive interactions with other plants.

Adaptive Mechanisms and Environmental Influence: The accumulation and catabolism of secologanin are tightly regulated processes influenced by environmental conditions, developmental stages, and hormonal balances within the plant ontosight.ai. Plants exhibit adaptive mechanisms at various levels—subcellular, cellular, tissue, organ, and interspecies—to achieve optimal multifunctionality of their specialized metabolic processes researchgate.net. Environmental factors like temperature, water availability, and soil salinity can significantly impact the synthesis and concentration of plant secondary metabolites, including those derived from secologanin nih.govresearchgate.netuni-stuttgart.demdpi.comnih.gov. For example, in barley, soil salinity can reduce the phytotoxicity of aqueous extracts and the concentration of certain secondary metabolites, although the direct link to secologanin requires further investigation researchgate.net.

The intricate regulation of secologanin biosynthesis and its subsequent conversion into diverse bioactive compounds underscores its adaptive significance. The ability of plants to modulate secologanin levels and its downstream metabolites allows them to respond dynamically to biotic and abiotic stresses, thereby enhancing their survival and reproductive fitness in complex ecological settings nih.govresearchgate.netnih.gov.

Table 1: Secologanin Content in Various Plant Tissues

| Plant Species/Cell Line | Secologanin Content (mg/g dry weight) | Reference |

| W. styriaca (young tissues) | High concentrations (protective function suggested) | core.ac.uk |

| Catharanthus roseus cell line (11CR58/9) | 0.9–1.9 (depending on culture age and inoculum density) | core.ac.uk |

| Catharanthus roseus cell line (11CR58/9) | 1.5 (reported by Dagnino et al., 1996) | core.ac.uk |

| Lonicera × bella fruits (total IGs, incl. secologanin) | ~2–20% dry weight (highly variable) | oup.com |

| Lonicera × bella unripe fruits | Decreased over 10-fold with ripening (secologanin) | oup.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile compounds, including secologanin and its derivatives. GC-MS combines the excellent separation capabilities of gas chromatography with the robust identification power of mass spectrometry scioninstruments.com. In GC-MS, a sample is first volatilized and carried by an inert gas through a capillary column. Compounds separate based on their differential interactions with the stationary phase and their volatility, eluting at specific retention times innovatechlabs.com. Upon elution, these separated compounds enter the mass spectrometer, where they are ionized and fragmented, yielding characteristic mass spectra that act as molecular fingerprints for identification and quantification eag.com.

For secologanin analysis, GC-MS methods often involve derivatization steps, such as trimethylsilyl (B98337) (TMS) derivatization, to enhance the volatility and thermal stability of the glycoside, making it amenable to GC analysis nih.gov. Research has successfully utilized GC-MS for the qualitative and quantitative analysis of various alkaloids, including those derived from secologanin, in plant extracts. For instance, a comprehensive GC-MS method was developed for analyzing terpenoid indole alkaloids (TIAs) in hairy roots of Rhazya stricta, demonstrating its reliability and applicability for studying variations in indole alkaloids nih.gov. The technique offers high sensitivity, enabling the detection of compounds at very low concentrations, which is crucial for studying trace metabolites like secologanin scioninstruments.com.

Radioimmunoassay Techniques

Radioimmunoassay (RIA) is a highly sensitive immunological technique used for the precise quantification of specific substances, such as hormones, drugs, or proteins, in biological samples flabslis.combiotech-spain.com. Although primarily known for its applications in hormone measurement and disease detection, the principle of RIA can be adapted for the quantification of small molecules like secologanin, provided that specific antibodies against secologanin are available or can be developed. The technique relies on the competitive binding between a radiolabeled antigen (e.g., secologanin tagged with an isotope like iodine-125) and unlabeled antigen from the sample for a limited number of antibody binding sites flabslis.comrnlkwc.ac.in.

As the concentration of unlabeled secologanin in the sample increases, it displaces more of the radiolabeled secologanin from the antibody, leading to a decrease in the radioactivity associated with the antibody-bound fraction rnlkwc.ac.in. By measuring the radioactivity of the bound fraction, the concentration of secologanin in the unknown sample can be determined by comparing it against a standard curve generated with known concentrations of unlabeled secologanin rnlkwc.ac.in. The extreme sensitivity and specificity of RIA make it suitable for detecting picogram quantities of antigens, which could be beneficial for quantifying secologanin in complex biological matrices where it might be present in low concentrations rnlkwc.ac.in. While specific direct applications of RIA solely for secologanin quantification are less commonly highlighted in recent literature compared to chromatographic or spectrometric methods, its fundamental principles allow for such an application if the necessary immunological reagents are developed google.com.

Metabolomics Approaches for Comprehensive Pathway Analysis

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, provides a comprehensive snapshot of the metabolic state of an organism. It is a powerful approach for elucidating complex metabolic pathways, including those involved in the biosynthesis of specialized metabolites like secologanin hep.com.cnuniversiteitleiden.nl. By analyzing the entire complement of metabolites, metabolomics can reveal the effects of developmental stages, environmental factors, and genetic modifications on the plant metabolome, thereby offering insights into secologanin accumulation and its associated pathways hep.com.cn.

Metabolic Profiling and Fingerprinting

Metabolic profiling and fingerprinting are key strategies within metabolomics that involve the qualitative and quantitative analysis of metabolites in a biological sample to compare and discriminate between different samples or conditions hep.com.cnresearchgate.net. Metabolic fingerprinting aims for high-throughput qualitative screening to differentiate samples, while metabolic profiling focuses on the quantitative analysis of specific sets of metabolites, often within a selected biochemical pathway hep.com.cn.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, combined with multivariate data analysis, is a widely used technique for metabolic profiling and fingerprinting of plant extracts hep.com.cnresearchgate.net. This approach has been successfully applied to Catharanthus roseus (Madagascar periwinkle), a significant source of secologanin and downstream monoterpene indole alkaloids (MIAs) hep.com.cnnih.gov. Studies using 1H-NMR-based metabolomics have shown that secologanin, along with other metabolites like loganic acid and chlorogenic acid, can be major discriminating factors in differentiating between various C. roseus cultivars or between healthy and phytoplasma-infected leaves hep.com.cnnih.govresearchgate.net. The presence of secologanin can be confirmed by characteristic aldehyde signals in 1H-NMR spectra nih.gov.

Another powerful technique for metabolic profiling is liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and resolution for a wide range of metabolites. Combined transcriptomic and metabolomic analyses have been used to uncover biosynthesis pathways, such as those for secologanin and strictosidine (B192452), in plants like Jasminum elongatum ntu.edu.sg. Such integrated approaches can identify differentially accumulated metabolites and provide insights into their involvement in specific pathways researchgate.net.

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C) or Deuterium (²H), followed by metabolic flux analysis (MFA), is a crucial methodology for tracing metabolic pathways and quantifying the rates (fluxes) at which metabolites interconvert within a network nsf.govnih.gov. Unlike metabolite concentrations, fluxes provide a dynamic view of metabolic activity, revealing bottlenecks and regulatory points in biosynthetic pathways nih.gov.

In secologanin research, isotopic labeling experiments have been instrumental in elucidating its biosynthetic pathway. For instance, ¹³C labeling experiments followed by NMR spectroscopy have confirmed that the methylerythritol phosphate (B84403) (MEP) pathway is the primary route for secologanin biosynthesis in C. roseus universiteitleiden.nlresearchgate.net. By feeding specifically ¹³C-isotope-labeled precursors (e.g., [1-¹³C] glucose), researchers can track the incorporation and distribution of the label into secologanin and its precursors over time researchgate.net.

Recent advancements include single-cell mass spectrometry (scMS) combined with isotopic labeling, which allows for monitoring the incorporation of labeled precursors into alkaloids at the single-cell level biorxiv.orgresearchgate.net. This provides unprecedented insights into the rates of synthesis and transport of complex natural compounds, such as the incorporation of deuterium-labeled tryptamine (B22526) into the alkaloid pathway, which is formed from secologanin biorxiv.orgresearchgate.net. MFA, whether at isotopic steady-state or non-steady-state, uses the measured labeling patterns of metabolites to infer the underlying metabolic fluxes, offering a quantitative understanding of carbon flow through the secologanin pathway nsf.govnih.gov.

Table 1: Key Metabolites and Precursors in Secologanin Biosynthesis and Related Pathways

| Compound Name | Role in Pathway | PubChem CID |

| Secologanin | Central secoiridoid monoterpene glycoside, precursor to MIAs | 162125 |

| Loganic Acid | Precursor to secologanin | 162124 |

| Geranyl Pyrophosphate | Universal precursor for monoterpenes, including secologanin | 11462 |

| Tryptamine | Condenses with secologanin to form strictosidine, a key MIA intermediate | 5472 |

| Strictosidine | Direct product of secologanin and tryptamine condensation, early MIA | 162128 |

| Vindoline | Downstream monoterpene indole alkaloid derived from secologanin pathway | 6878 |

| Chlorogenic Acid | Metabolite whose levels can be affected by phytoplasma infection in C. roseus | 1794427 |

| Glucose | Labeled precursor for isotopic labeling experiments | 5793 |

| Pyruvate | Precursor in MEP pathway for isoprenoid biosynthesis | 1060 |

| D-Glyceraldehyde 3-phosphate | Precursor in MEP pathway for isoprenoid biosynthesis | 700 |

Bioinformatics and Cheminformatics in Secologanin Pathway Research

Bioinformatics and cheminformatics play increasingly vital roles in unraveling the complexities of plant metabolic pathways, including the biosynthesis of secologanin. These computational disciplines provide tools and databases for analyzing large datasets generated from genomic, transcriptomic, and metabolomic studies, facilitating the identification of candidate genes, enzymes, and regulatory elements involved in secologanin production thieme-connect.comnih.govnih.gov.

Advanced Analytical Methodologies for Secologanin Research

Quantitative Analysis of Secologanin in Biological Matrices

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) stands as a robust analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including secologanin and its derivatives scioninstruments.com. This hyphenated technique leverages the high-resolution separation power of GC with the definitive identification capabilities of MS. In a typical GC-MS analysis, a sample is first volatilized and then transported by an inert carrier gas through a capillary column. Components of the sample are separated based on their differential affinities for the column's stationary phase and their volatility, ultimately eluting at distinct retention times innovatechlabs.com. Upon exiting the GC column, these separated compounds are introduced into the mass spectrometer, where they undergo ionization and fragmentation, producing unique mass spectral patterns that serve as molecular fingerprints for both qualitative identification and quantitative measurement eag.com.

For the analysis of secologanin, which is a glycoside, derivatization methods such as trimethylsilyl (B98337) (TMS) derivatization are often employed. This process enhances the compound's volatility and thermal stability, making it suitable for GC analysis nih.gov. GC-MS has been successfully applied in research for the qualitative and quantitative determination of various alkaloids, including those structurally related to or derived from secologanin, in complex plant matrices. For instance, a reliable GC-MS method was developed for the analysis of terpenoid indole (B1671886) alkaloids (TIAs) in the hairy roots of Rhazya stricta, demonstrating its efficacy in monitoring variations in indole alkaloid profiles nih.gov. A significant advantage of GC-MS is its high sensitivity, enabling the detection of compounds present at very low concentrations, which is particularly valuable for studying trace metabolites like secologanin scioninstruments.com.

Radioimmunoassay Techniques

Radioimmunoassay (RIA) is an exceptionally sensitive immunological technique designed for the precise quantification of specific substances within biological samples, such as hormones, drugs, or proteins flabslis.combiotech-spain.com. While widely recognized for its applications in clinical diagnostics and hormone research, the fundamental principle of RIA can be adapted for the quantification of small molecules like secologanin, provided that specific antibodies against secologanin are available or can be generated. The method operates on the principle of competitive binding, wherein a fixed quantity of radiolabeled antigen (e.g., secologanin tagged with an isotope like iodine-125) competes with unlabeled antigen from the sample for a limited number of binding sites on specific antibodies flabslis.comrnlkwc.ac.in.

As the concentration of unlabeled secologanin in the sample increases, it proportionally displaces more of the radiolabeled secologanin from the antibody-binding sites. This competitive displacement results in a decrease in the radioactivity associated with the antibody-bound fraction rnlkwc.ac.in. By accurately measuring the radioactivity of the bound complex, the concentration of secologanin in an unknown sample can be determined by comparing it against a pre-established standard curve derived from known concentrations of unlabeled secologanin rnlkwc.ac.in. The notable sensitivity and specificity of RIA allow for the detection of picogram quantities of antigens, making it a potentially valuable tool for quantifying secologanin even when present at very low levels in complex biological matrices rnlkwc.ac.in. Although direct applications of RIA solely for secologanin quantification are less frequently highlighted in contemporary literature compared to chromatographic or spectrometric techniques, its underlying principles support such an application given the development of appropriate immunological reagents google.com.

Metabolomics Approaches for Comprehensive Pathway Analysis

Metabolomics, defined as the large-scale study of all small-molecule metabolites within a biological system, offers a holistic view of an organism's metabolic state. This powerful discipline is instrumental in elucidating intricate metabolic pathways, including those responsible for the biosynthesis of specialized metabolites such as secologanin hep.com.cnuniversiteitleiden.nl. Through the comprehensive analysis of the metabolome, metabolomics can reveal the impacts of developmental stages, environmental stimuli, and genetic manipulations on plant metabolism, thereby providing critical insights into secologanin accumulation and its associated biosynthetic routes hep.com.cn.

Metabolic Profiling and Fingerprinting

Metabolic profiling and fingerprinting represent core strategies within metabolomics that involve the qualitative and quantitative analysis of metabolites in biological samples to facilitate comparisons and discrimination between different conditions or samples hep.com.cnresearchgate.net. Metabolic fingerprinting focuses on high-throughput qualitative screening to distinguish samples, while metabolic profiling aims for the quantitative analysis of specific sets of metabolites, often focusing on a particular biochemical pathway hep.com.cn.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, in conjunction with multivariate data analysis, is a widely adopted technique for metabolic profiling and fingerprinting of plant extracts hep.com.cnresearchgate.net. This approach has been successfully applied to Catharanthus roseus (Madagascar periwinkle), a plant renowned for producing secologanin and its downstream monoterpene indole alkaloids (MIAs) hep.com.cnnih.gov. Studies utilizing ¹H-NMR-based metabolomics have demonstrated that secologanin, alongside other metabolites such as loganic acid and chlorogenic acid, can serve as key discriminating factors when differentiating between various C. roseus cultivars or between healthy and phytoplasma-infected leaves hep.com.cnnih.govresearchgate.net. The presence of secologanin can be further confirmed by characteristic aldehyde signals observed in ¹H-NMR spectra nih.gov.

Liquid chromatography-mass spectrometry (LC-MS) is another highly effective technique for metabolic profiling, offering superior sensitivity and resolution for a broad spectrum of metabolites. Integrated transcriptomic and metabolomic analyses have been successfully employed to uncover complex biosynthesis pathways, including those for secologanin and strictosidine (B192452), in plants such as Jasminum elongatum ntu.edu.sg. These multi-omics approaches enable the identification of differentially accumulated metabolites and provide deeper insights into their roles within specific metabolic networks researchgate.net.

Table 1: Key Metabolites and Precursors in Secologanin Biosynthesis and Related Pathways

| Compound Name | Role in Pathway |

| Secologanin | Central secoiridoid monoterpene glycoside, precursor to MIAs |

| Loganic Acid | Precursor to secologanin |

| Geranyl Pyrophosphate | Universal precursor for monoterpenes, including secologanin |

| Tryptamine (B22526) | Condenses with secologanin to form strictosidine, a key MIA intermediate |

| Strictosidine | Direct product of secologanin and tryptamine condensation, early MIA |

| Vindoline | Downstream monoterpene indole alkaloid derived from secologanin pathway |

| Chlorogenic Acid | Metabolite whose levels can be affected by phytoplasma infection in C. roseus |

| Glucose | Labeled precursor for isotopic labeling experiments |

| Pyruvate | Precursor in MEP pathway for isoprenoid biosynthesis |

| D-Glyceraldehyde 3-phosphate | Precursor in MEP pathway for isoprenoid biosynthesis |

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling, particularly with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H), coupled with metabolic flux analysis (MFA), is a critical methodology for elucidating metabolic pathways and quantifying the rates (fluxes) at which intracellular metabolites interconvert within a metabolic network nsf.govnih.gov. Unlike static metabolite concentrations, fluxes provide a dynamic representation of metabolic activity, highlighting potential bottlenecks and regulatory control points within biosynthetic pathways nih.gov.

In the context of secologanin research, isotopic labeling experiments have been indispensable for unraveling its biosynthetic pathway. For instance, ¹³C labeling experiments, subsequently analyzed by NMR spectroscopy, have confirmed that the methylerythritol phosphate (B84403) (MEP) pathway is the predominant route for secologanin biosynthesis in C. roseus universiteitleiden.nlresearchgate.net. By supplying specifically ¹³C-isotope-labeled precursors (e.g., [1-¹³C] glucose), researchers can meticulously track the incorporation and distribution of the isotopic label into secologanin and its precursors over time, providing a detailed map of carbon flow researchgate.net.

Recent advancements include the integration of single-cell mass spectrometry (scMS) with isotopic labeling, which enables the monitoring of labeled precursor incorporation into alkaloids at an unprecedented single-cell resolution biorxiv.orgresearchgate.net. This innovative approach offers profound insights into the rates of synthesis and transport of complex natural compounds, such as the incorporation of deuterium-labeled tryptamine into the alkaloid pathway, which is initiated by secologanin biorxiv.orgresearchgate.net. MFA, whether conducted under isotopically steady-state or non-steady-state conditions, utilizes the measured labeling patterns of metabolites to infer the underlying metabolic fluxes, thereby providing a quantitative understanding of carbon flow through the secologanin biosynthetic pathway nsf.govnih.gov.

Bioinformatics and Cheminformatics in Secologanin Pathway Research

Bioinformatics and cheminformatics play increasingly integral roles in deciphering the complexities of plant metabolic pathways, including those involved in secologanin biosynthesis. These computational disciplines offer a suite of tools and access to extensive databases for analyzing vast datasets generated from genomic, transcriptomic, and metabolomic studies. This facilitates the efficient identification of candidate genes, enzymes, and regulatory elements that govern secologanin production thieme-connect.comnih.govnih.gov.

Database Mining for Candidate Gene Identification

Database mining is a foundational bioinformatics approach employed to identify candidate genes encoding enzymes crucial for secologanin biosynthesis. This process involves systematically searching and analyzing publicly accessible genomic, transcriptomic (e.g., Expressed Sequence Tags (ESTs), RNA-Seq data), and proteomic databases for sequences that exhibit homology to known biosynthetic enzymes or for genes that display co-expression patterns with established pathway genes researchgate.netthieme-connect.comsemanticscholar.org.